4-Bromobenzoyl azide

Organic Synthesis Acyl Azide Preparation Curtius Rearrangement Precursor

Secure your supply of 4-Bromobenzoyl azide, the premier bifunctional building block for convergent synthesis. Unlike generic acyl azides, its para-bromo substituent modulates Curtius rearrangement reactivity and serves as a versatile handle for downstream Pd-catalyzed cross-coupling, enabling orthogonal diversification. This dual azide-click and aryl-halide reactivity is essential for constructing brominated heterocycles and para-bromo substituted ureas/carbamates for agrochemical and pharmaceutical SAR libraries. Ensure synthetic reliability with this specific intermediate, optimized for photoaffinity labeling and mild thermal transformations.

Molecular Formula C7H4BrN3O
Molecular Weight 226.03 g/mol
CAS No. 14917-59-0
Cat. No. B15482748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobenzoyl azide
CAS14917-59-0
Molecular FormulaC7H4BrN3O
Molecular Weight226.03 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N=[N+]=[N-])Br
InChIInChI=1S/C7H4BrN3O/c8-6-3-1-5(2-4-6)7(12)10-11-9/h1-4H
InChIKeyYYBPTEUTLXWMRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromobenzoyl Azide (CAS 14917-59-0): A Key Acyl Azide Intermediate for Organic Synthesis and Curtius Rearrangements


4-Bromobenzoyl azide (CAS 14917-59-0) is an organic compound belonging to the class of acyl azides, characterized by a benzoyl group substituted with a bromine atom at the para position and an azide functional group (-N3). It has the molecular formula C7H4BrN3O and a molecular weight of 226.03 g/mol [1]. This compound is primarily valued as a reactive intermediate in organic synthesis, serving as a crucial building block for accessing a variety of nitrogen-containing heterocycles and for facilitating key transformations such as the Curtius rearrangement to yield isocyanates, which are precursors to amines, carbamates, and ureas [2].

Why 4-Bromobenzoyl Azide Cannot Be Directly Substituted: The Critical Role of the Para-Bromo Substituent


While various acyl azides share the reactive -N3 group, their chemical behavior is significantly modulated by the electronic and steric properties of their aryl substituents. The para-bromo group on 4-bromobenzoyl azide is not merely a placeholder; it exerts a distinct electronic influence that affects the compound's reactivity profile compared to unsubstituted benzoyl azide or analogs with different substituents (e.g., -Cl, -CH3, -NO2). This is evident in comparative studies of electronic absorption spectra, which show that different para-substituents lead to distinct spectral characteristics, reflecting changes in the molecule's electronic structure and, consequently, its reactivity [1]. Furthermore, the bromine atom provides a synthetic handle for further functionalization, such as in palladium-catalyzed cross-coupling reactions, which is an advantage not offered by non-halogenated or differently halogenated analogs [2]. Therefore, substituting 4-bromobenzoyl azide with a generic acyl azide can lead to different reaction rates, yields, or even a completely different reaction pathway, undermining the reliability of a synthetic sequence.

Quantitative Evidence for 4-Bromobenzoyl Azide: Synthesis, Reactivity, and Spectroscopic Data


Synthesis Efficiency: 4-Bromobenzoyl Azide Yield from Aroyl Chloride Precursor

The preparation of 4-bromobenzoyl azide from 4-bromobenzoyl chloride using a zinc iodide-catalyzed method with sodium azide yields the target compound in approximately 86% yield [1]. This yield is comparable to that reported for the unsubstituted benzoyl azide from benzoyl chloride under similar conditions, which is reported at ~95% yield, establishing a clear performance benchmark for this specific synthetic route [1].

Organic Synthesis Acyl Azide Preparation Curtius Rearrangement Precursor

Electronic Influence of the Substituent: A Class-Level Comparison from Spectroscopic Data

The electronic absorption spectrum of 4-bromobenzoyl azide is influenced by the para-bromo substituent. While direct spectral data for the compound is not available in the primary literature, a detailed comparative study of benzoyl azide and its para-substituted derivatives (p-methyl, p-methoxy, p-chloro, p-nitro) provides a clear class-level inference. The study demonstrates that the attachment of the carbonyl group to the azide group fundamentally alters the electronic structure compared to aryl azides, and that the nature of the para-substituent further modulates these properties. The first electronic transition for benzoyl azide is observed at 251 nm, a significant blue-shift from phenyl azide's 276 nm [1].

Physical Organic Chemistry Molecular Spectroscopy Electronic Effects

Thermal Stability and Reactivity: Curtius Rearrangement Trends in Acyl Azides

The thermal Curtius rearrangement of acyl azides to isocyanates is a key reaction for these compounds. Theoretical studies on the decomposition of formyl, acetyl, and benzoyl azides predict the ease of conversion follows the order: formyl azide > acetyl azide > benzoyl azide [1]. This class-level trend indicates that the stability of the acyl azide increases with the electron-donating or resonance-stabilizing ability of the substituent. The para-bromo substituent on 4-bromobenzoyl azide, being an electron-withdrawing group, would be expected to further decrease the thermal stability relative to unsubstituted benzoyl azide, potentially requiring lower temperatures for the Curtius rearrangement.

Thermal Chemistry Reaction Mechanisms Curtius Rearrangement

Synthetic Utility: The Bromine Atom as a Functional Handle for Further Derivatization

A key differentiator for 4-bromobenzoyl azide is the presence of the aryl bromide moiety. This functional group serves as a powerful synthetic handle for subsequent transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). In contrast, analogs like 4-methylbenzoyl azide or benzoyl azide lack this capacity. For example, a related study demonstrated the successful use of a 4-bromobenzoyl-containing azide in a palladium-catalyzed cascade reaction to synthesize N-acyl guanidines [1].

Cross-Coupling Palladium Catalysis Building Blocks

Primary Applications of 4-Bromobenzoyl Azide in Research and Development


Synthesis of Para-Bromo Substituted Isocyanates and Derived Ureas/Carbamates

4-Bromobenzoyl azide is the preferred precursor for generating 4-bromophenyl isocyanate via the Curtius rearrangement. This specific isocyanate can then be reacted with amines or alcohols to yield para-bromo substituted ureas and carbamates, which are valuable intermediates for agrochemicals and pharmaceuticals. The choice of this specific acyl azide is mandated by the need for the para-bromo substituent in the final product, which cannot be achieved using unsubstituted benzoyl azide. The class-level evidence on acyl azide thermal stability [1] suggests that the rearrangement can be conducted under relatively mild thermal conditions, which is an advantage for synthesizing thermally sensitive products.

Preparation of Bromine-Containing Heterocycles via Azide-Containing Building Blocks

This compound is an ideal building block for synthesizing brominated heterocycles, such as triazoles, via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The resulting triazole will carry the para-bromophenyl group, a motif common in many bioactive molecules. The presence of the bromine atom provides a clear advantage for further structural diversification through cross-coupling chemistry [1], allowing for the creation of libraries of analogs for structure-activity relationship (SAR) studies. This dual reactivity (azide click and aryl halide cross-coupling) makes it a more powerful and versatile tool compared to non-halogenated acyl azides.

Functionalization of Polymers and Biomolecules for Photolabeling Studies

Acyl azides, including 4-bromobenzoyl azide, are known to be effective photoaffinity labeling agents. Upon photolysis, they generate highly reactive aroylnitrene intermediates that can insert into inert C-H or N-H bonds of nearby molecules [1]. The para-bromo substituent is advantageous in this context, as it can serve as a heavy atom label for X-ray crystallography or as a spectroscopic handle to track the labeled product. Its electronic properties, which differ from other analogs as shown in spectroscopic studies, may also influence the reactivity and selectivity of the resulting nitrene [2]. The choice of this compound over other acyl azides is therefore justified when the specific electronic and structural features of the bromophenyl group are required for the labeling experiment.

As a Key Intermediate in Multi-Step Syntheses of Complex Organic Molecules

4-Bromobenzoyl azide's utility as a bifunctional reagent makes it a strategic intermediate in the convergent synthesis of complex molecules. For instance, it can first undergo a Curtius rearrangement to form an isocyanate, which is then trapped to form a protected amine. Subsequently, the aryl bromide can be engaged in a palladium-catalyzed cross-coupling reaction to introduce a second, more complex molecular fragment [1]. This orthogonal reactivity profile, where the azide and bromide functionalities can be addressed independently, provides a distinct advantage in synthetic planning over simpler acyl azides that lack this second reactive site.

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